molecular formula C12H6ClFN2 B2760166 2-Chloro-4-(4-fluorophenyl)nicotinonitrile CAS No. 886362-05-6

2-Chloro-4-(4-fluorophenyl)nicotinonitrile

Cat. No. B2760166
CAS RN: 886362-05-6
M. Wt: 232.64
InChI Key: ZAWJGGVQSMEJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4-fluorophenyl)nicotinonitrile is a chemical compound with the molecular formula C12H6ClFN2 . It is a part of the class of organic compounds known as acylaminobenzoic acid and derivatives .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile is represented by the SMILES string Fc1ccc(cc1)-c2ccnc(Cl)c2C#N . The molecular weight of this compound is 232.64 .


Physical And Chemical Properties Analysis

2-Chloro-4-(4-fluorophenyl)nicotinonitrile is a solid compound . It has a molecular weight of 232.64 .

Scientific Research Applications

Heterocyclic Scaffold Synthesis

2-Chloro-4-(4-fluorophenyl)nicotinonitrile's potential as a building block in heterocyclic synthesis is highlighted by its relevance in the preparation of various heterocyclic scaffolds. The compound's structural versatility allows for the synthesis of substituted nitrogenous heterocycles, emphasizing its importance in drug discovery processes. Such synthetic strategies are crucial for developing new therapeutic agents, as they enable the creation of diverse molecular architectures with potential biological activity. (Křupková et al., 2013)

Fluorescent Bioprobes for Bioimaging

The aggregation-induced emission (AIE) characteristics of derivatives related to 2-Chloro-4-(4-fluorophenyl)nicotinonitrile underline its utility in developing fluorescent bioprobes. These properties are leveraged to formulate biocompatible nanoparticles for far-red/near-infrared bioimaging applications, showcasing the compound's potential in enhancing the visualization of cellular processes and disease states in both in vitro and in vivo models. This application is vital for advancing diagnostic methodologies and understanding biological mechanisms at the molecular level. (Qin et al., 2012)

Photophysical Studies and Material Science

2-Chloro-4-(4-fluorophenyl)nicotinonitrile derivatives have been explored for their photophysical properties, contributing to the field of material science, especially in the development of blue light-emitting materials. The study of these compounds' absorption and fluorescence characteristics can lead to advancements in optoelectronic devices, highlighting the compound's role in creating more efficient and durable materials for electronic applications. (Ahipa et al., 2014)

Chemical Synthesis and Organic Transformations

The utility of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile extends to its role in chemical synthesis, where it participates in various organic transformations. Its involvement in reactions facilitating the creation of complex molecular structures underlines its importance as a versatile reagent in organic chemistry, supporting the synthesis of compounds with potential pharmacological activity. This aspect is crucial for the expansion of chemical libraries and the discovery of novel drugs. (Fagnoni et al., 1999)

properties

IUPAC Name

2-chloro-4-(4-fluorophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN2/c13-12-11(7-15)10(5-6-16-12)8-1-3-9(14)4-2-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWJGGVQSMEJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC=C2)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-fluorophenyl)nicotinonitrile

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